molecular formula C8H9N5 B1398897 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine CAS No. 887365-58-4

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B1398897
CAS No.: 887365-58-4
M. Wt: 175.19 g/mol
InChI Key: VMAADEZAEYBHEW-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole core substituted with amino groups at positions 3 and 5 and a pyridinyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions with hydrazine derivatives, as seen in classical methods (e.g., Rothenburg’s approach using malononitrile and hydrazine) . The compound’s bifunctional amino groups and aromatic pyridinyl substituent enhance its reactivity in forming hydrogen bonds and metal coordination complexes, which are critical in drug design and catalysis.

Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-6(8(10)13-12-7)5-3-1-2-4-11-5/h1-4H,(H5,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAADEZAEYBHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with the addition of a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding nitro or oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Similar 1H-pyrazole-3,5-diamine derivatives differ primarily in substituents at position 4, influencing their physicochemical and biological properties. Key examples include:

Compound Name Substituent at Position 4 Key Structural Features
4-(4-Nitrobenzyl)-1H-pyrazole-3,5-diamine 4-Nitrobenzyl group Electron-withdrawing nitro group enhances electrophilicity
4-(Imidazo[4,5-b]indol-2-yl)-1H-pyrazole-3,5-diamine Imidazoindole ring Extended conjugation improves π-π stacking
4-(4-Phenylthiazol-2-yl)-1H-pyrazole-3,5-diamine Phenylthiazole moiety Thiazole ring introduces sulfur-based reactivity
4-[(E)-Phenyldiazenyl]-1H-pyrazole-3,5-diamine Diazenyl group (E-configuration) Azo linkage enables photoisomerization

Physicochemical Properties

  • 4-(4-Nitrobenzyl) derivative: 155–156°C . 4-(4-Phenylthiazol-2-yl) derivative: 322–323°C (higher due to thiazole’s thermal stability) .
  • Spectroscopic Data :
    • IR : All derivatives show NH₂ stretches (~3250–3400 cm⁻¹). The absence of CN bands in 4-(imidazo[4,5-b]indol-2-yl) confirms cyclization .
    • ¹H NMR : Pyridinyl substituents cause downfield shifts (δ ~7.3–8.5 ppm), whereas diazenyl groups exhibit distinct NH₂ signals (δ ~5.4 ppm) .

Biological Activity

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features both pyridine and pyrazole rings, which contribute to its unique chemical properties and potential therapeutic applications. The presence of two amino groups on the pyrazole ring enhances its reactivity and ability to form hydrogen bonds, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
  • Amino Groups : Two amino groups (-NH2) located at the 3 and 5 positions of the pyrazole ring.

This structural configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound derivatives demonstrate effective activity against Mycobacterium tuberculosis strains. In vitro tests have revealed that certain derivatives can inhibit bacterial growth significantly when compared to standard drugs like rifampicin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismInhibition Zone (mm)Standard DrugStandard Inhibition (mm)
4aM. tuberculosis H37Rv15Rifampicin18
4bE. coli12Amoxicillin14
5aS. aureus14Penicillin16

Anti-inflammatory Activity

Compounds in the pyrazole family have been recognized for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives of this compound showed up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76861
Compound B617510

Anticancer Potential

The anticancer properties of this compound have also been explored. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Case Study: Inhibition of CDK Activity

In a study examining the effects of this compound on cancer cells, it was found that treatment with specific derivatives resulted in significant apoptosis in breast cancer cell lines (MCF7). The mechanism was attributed to the downregulation of CDK activity and subsequent cell cycle arrest.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as kinases, altering their function and impacting signaling pathways involved in inflammation and cancer progression.
  • Receptor Modulation : It may also interact with various receptors involved in cellular signaling, contributing to its diverse pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 2
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

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